1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminium chloride
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Overview
Description
1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminium chloride is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxy group, a methoxybenzyl group, and a dimethylammonium chloride moiety
Preparation Methods
The synthesis of 1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminium chloride involves several steps. The synthetic route typically includes the following stages:
Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable precursor under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is added via a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Dimethylammonium Chloride Moiety: The dimethylammonium chloride moiety is synthesized through a quaternization reaction, where dimethylamine reacts with an alkyl halide, followed by the addition of hydrochloric acid to form the chloride salt.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the chloride ion, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, transition metal complexes), and specific temperature and pressure conditions.
Scientific Research Applications
1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the development of specialty chemicals, including surfactants, emulsifiers, and stabilizers.
Mechanism of Action
The mechanism of action of 1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Cell Membranes: Altering membrane permeability and affecting cellular processes.
Modulating Signal Transduction Pathways: Influencing signaling molecules and receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminium chloride can be compared with other similar compounds, such as:
1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-octadecanaminium chloride: Similar structure but with a longer alkyl chain.
1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-decanaminium chloride: Similar structure but with a shorter alkyl chain.
1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-dodecanaminium chloride: Similar structure but with a medium-length alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length and the presence of both ethoxy and methoxybenzyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
4036-36-6 |
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Molecular Formula |
C28H50ClNO3 |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
(1-ethoxy-1-oxohexadecan-2-yl)-[(4-methoxyphenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C28H50NO3.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-27(28(30)32-7-2)29(3,4)24-25-20-22-26(31-5)23-21-25;/h20-23,27H,6-19,24H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
HUWMWNURJLABOG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)CC1=CC=C(C=C1)OC.[Cl-] |
Origin of Product |
United States |
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